molecular formula C13H15N5O3S2 B2882898 (4-(Methylsulfonyl)piperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone CAS No. 1234954-99-4

(4-(Methylsulfonyl)piperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone

Cat. No.: B2882898
CAS No.: 1234954-99-4
M. Wt: 353.42
InChI Key: LHKNDCRMPGTFSX-UHFFFAOYSA-N
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Description

(4-(Methylsulfonyl)piperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a complex organic compound that features a piperazine ring substituted with a methylsulfonyl group and a thiazole ring substituted with a pyrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methylsulfonyl)piperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine ring: Starting with a suitable diamine, the piperazine ring is formed through cyclization reactions.

    Introduction of the methylsulfonyl group: The piperazine ring is then reacted with a methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.

    Synthesis of the thiazole ring: The thiazole ring is synthesized separately, often starting from a suitable thioamide and an α-haloketone.

    Coupling of the thiazole and piperazine rings: The final step involves coupling the thiazole ring with the piperazine ring through a condensation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(Methylsulfonyl)piperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry

In chemistry, (4-(Methylsulfonyl)piperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may act on specific molecular targets, offering new treatment options for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (4-(Methylsulfonyl)piperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Methylsulfonyl)piperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone
  • (4-(Methylsulfonyl)piperazin-1-yl)(2-(pyridin-2-yl)thiazol-4-yl)methanone
  • (4-(Methylsulfonyl)piperazin-1-yl)(2-(pyrimidin-2-yl)thiazol-4-yl)methanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3S2/c1-23(20,21)18-6-4-17(5-7-18)13(19)11-9-22-12(16-11)10-8-14-2-3-15-10/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKNDCRMPGTFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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